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Compound of Interest

Compound Name: (2-Oxo-morpholin-4-yl)-acetic acid

CAS No.: 302900-65-8

Cat. No.: B1300085 Get Quote

Part 1: Executive Summary & Retrosynthetic
Analysis[1][2]
Target Molecule Profile[1][2]

IUPAC Name: 2-(2-oxomorpholin-4-yl)acetic acid[1][3]

CAS Registry: 302900-65-8 (Free acid) / 132961-05-8 (Ethyl ester precursor)[1]

Core Structure: A morpholine ring containing a lactone (ester) functionality at position 2, N-

substituted with an acetic acid moiety.[1][2]

Chemical Challenge: The 2-morpholinone ring is thermodynamically unstable in the

presence of water/base, favoring the open-chain hydrolyzed form (N-(2-

hydroxyethyl)glycine).[1] Synthesis requires strict anhydrous conditions during the cyclization

step.[1][2]

Retrosynthetic Logic
The most efficient disconnection reveals N-(2-hydroxyethyl)glycine (HEG) as the immediate

precursor.[1][2] The synthesis is a two-stage process:

N-Alkylation: Mono-alkylation of Glycine with a 2-hydroxyethyl donor.[1]
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Cyclodehydration: Intramolecular Fisher esterification to close the lactone ring.[1][2]

(2-Oxo-morpholin-4-yl)-acetic acid
(Target Lactone)

N-(2-hydroxyethyl)glycine
(Acyclic Intermediate)

Dehydration (-H2O)Glycine + 2-Chloroethanol
(or Ethylene Oxide)

N-Alkylation

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the pathway from commodity starting materials

to the target lactone.[1]

Part 2: Detailed Synthetic Protocol
Phase 1: Synthesis of N-(2-hydroxyethyl)glycine (HEG)
Note: While HEG is commercially available, in-house synthesis is often required for scale-up or

isotopic labeling.[1]

Reaction Principle: Nucleophilic substitution (S_N2) of 2-chloroethanol by the amino group of

glycine under basic conditions.[1][2]

Reagents:

Glycine (1.0 eq)[1][2][4]

2-Chloroethanol (1.1 eq)[1]

Sodium Hydroxide (2.0 eq)[1][2]

Water (Solvent)[1][2]

Step-by-Step Workflow:

Dissolution: Dissolve Glycine (75.07 g, 1 mol) in 300 mL of water containing NaOH (80 g, 2

mol). The extra base neutralizes the HCl generated and maintains the amine nucleophilicity.

[1][2]

Addition: Heat the solution to 50°C. Add 2-Chloroethanol (88.5 g, 1.1 mol) dropwise over 60

minutes.
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Critical Control Point: Do not exceed 60°C to prevent bis-alkylation (formation of Bicine).[1]

[2]

Reaction: Stir at 50-55°C for 4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or

HPLC.[1][2]

Neutralization: Cool to room temperature. Adjust pH to ~5.0 (isoelectric point) using conc.

HCl.

Isolation: Concentrate in vacuo to a viscous residue. Triturate with hot ethanol to precipitate

NaCl (salt removal).[1][2] Filter and cool the ethanol filtrate to crystallize N-(2-

hydroxyethyl)glycine.[1]

Yield: Expect 60-70%. White crystalline solid.[1][2]

Phase 2: Cyclodehydration to (2-Oxo-morpholin-4-yl)-
acetic Acid
This is the critical step.[1] The open-chain hydroxy-acid must be forced to cyclize.[1] Since

water is a byproduct that drives the equilibrium back to the open form, it must be physically

removed.[1][2]

Reaction Principle: Acid-catalyzed intramolecular esterification with azeotropic water removal.

[1][2]

Reagents:

N-(2-hydroxyethyl)glycine (from Phase 1)[1]

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq) - Catalyst[1]

Toluene or Benzene (Solvent) - Entrainer[1]

Step-by-Step Workflow:

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark

trap, and a reflux condenser.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://www.benchchem.com/product/b1300085?utm_src=pdf-body
https://www.benchchem.com/product/b1300085?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charging: Add N-(2-hydroxyethyl)glycine (11.9 g, 0.1 mol) and pTSA (0.95 g, 5 mmol) to

Toluene (150 mL).

Note: The starting material may not fully dissolve initially.[1][2] It will dissolve as it reacts.

[1][2]

Reflux: Heat the mixture to vigorous reflux (Toluene b.p. 110.6°C).

Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is 1.8 mL.[1][2]

Continue reflux until water collection ceases (approx. 4-6 hours).[1][2]

Workup:

Cool the reaction mixture to room temperature.

If the product precipitates: Filter the solid under inert atmosphere (nitrogen).[1][2]

If product remains soluble: Evaporate Toluene under reduced pressure.[1][2]

Purification: Recrystallize immediately from anhydrous Acetone/Ether.

Stability Warning: Do not use water or alcohols for recrystallization, as solvolysis will

occur.[1][2]

Data Summary Table
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Parameter Value/Condition Rationale

Stoichiometry 1:1 (Intramolecular)
Self-reaction; concentration

independent (mostly).[1]

Catalyst pTSA (5 mol%)

Strong acid needed to

protonate the carboxylic acid

carbonyl.[1][2]

Solvent Toluene

Forms azeotrope with water;

boils at temp sufficient for rate.

[1][2]

Time 4-6 Hours
Determined by cessation of

water evolution.[1]

Expected Yield 75-85%
Losses primarily due to

oligomerization.[1]

Part 3: Mechanism & Analytical Validation
Reaction Mechanism
The pathway follows a standard Fisher Esterification mechanism but is entropically favored due

to the formation of a 6-membered ring.[1][2]

Protonation of
Carboxylic Acid

Nucleophilic Attack
by Hydroxyl Group

Tetrahedral
Intermediate

Elimination of
Water

Lactone Ring
Formation

Click to download full resolution via product page

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Analytical Controls (Self-Validating System)
To ensure the protocol is working, the following checkpoints must be verified:

NMR Spectroscopy (1H NMR, DMSO-d6):
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Diagnostic Shift: The methylene protons adjacent to the oxygen (O-CH2-) in the

morpholine ring will shift downfield (approx.[1][2] 4.2-4.5 ppm) compared to the open-chain

precursor (approx.[1] 3.5-3.8 ppm) due to the formation of the ester linkage.[1][2]

Absence of OH: Disappearance of the broad hydroxyl peak.[1][2]

IR Spectroscopy:

Key Band: Appearance of a strong Carbonyl (C=O) stretch for the lactone at ~1730-1750

cm⁻¹.[1][2]

Differentiation: The free carboxylic acid (on the N-tail) will show a separate C=O stretch

around 1710 cm⁻¹ or broad OH stretch if not zwitterionic.[1][2]

HPLC Purity:

Column: C18 Reverse Phase.[1][2]

Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2]

Note: Run fast gradients to minimize on-column hydrolysis.

Part 4: Safety & Troubleshooting
Safety Protocols

2-Chloroethanol: Highly toxic and readily absorbed through skin.[1][2] Use double nitrile

gloves and work in a fume hood.[1][2]

Toluene: Flammable and reproductive toxin.[1][2]

pTSA: Corrosive solid.[1][2]

Troubleshooting Guide
Issue: Low yield / Sticky polymer.[1][2]

Cause: Reaction ran too long or too concentrated, leading to intermolecular polymerization

(polyesters) instead of intramolecular cyclization.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Hydroxyethyl_glycine
https://en.wikipedia.org/wiki/Bicine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix: Run under high dilution conditions (High Dilution Principle) to favor intramolecular ring

closing.[1][2]

Issue: Product hydrolyzes upon storage.

Cause: Moisture ingress.[1][2]

Fix: Store under Argon at -20°C. Consider converting to the hydrochloride salt (using

HCl/Dioxane) for better shelf stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300085#2-oxo-morpholin-4-yl-acetic-acid-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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